molecular formula C35H54O6P2 B14634886 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane CAS No. 52664-24-1

3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane

Katalognummer: B14634886
CAS-Nummer: 52664-24-1
Molekulargewicht: 632.7 g/mol
InChI-Schlüssel: DTTQEPMYWLJIKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undecane is a complex organophosphorus compound It is characterized by its unique spirocyclic structure, which includes two phosphorus atoms and multiple ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of p-nonylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate. Post-reaction, the product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane can undergo various chemical reactions, including:

    Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ether linkages can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used for hydrolysis.

Major Products Formed

    Oxidation: Phosphine oxides and phenolic by-products.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Phenols and phosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.

Wirkmechanismus

The mechanism of action of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenoxy groups can interact with hydrophobic pockets in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,9-Bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
  • 3,9-Bis(2-{3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy}-1,1-dimethylethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane

Uniqueness

3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is unique due to its specific nonylphenoxy substituents, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.

Eigenschaften

CAS-Nummer

52664-24-1

Molekularformel

C35H54O6P2

Molekulargewicht

632.7 g/mol

IUPAC-Name

3,9-bis(4-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

InChI

InChI=1S/C35H54O6P2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)40-42-36-27-35(28-37-42)29-38-43(39-30-35)41-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3

InChI-Schlüssel

DTTQEPMYWLJIKN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=CC=C(C=C4)CCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.